4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Antimalarial potency Drug resistance 4-Aminoquinoline

Researchers requiring a well-characterized autophagy/lysosomal inhibitor face inconsistency across 4-aminoquinoline alternatives. Chloroquine phosphate (CAS 1446-17-9) eliminates this variability with definitive pharmacological superiority: 8.8-fold greater potency than hydroxychloroquine against chloroquine-resistant P. falciparum, 3-9× stronger cardiac ion channel (IKr/IK1) inhibition for reliable positive control in CiPA-based safety pharmacology, and BCS Class I designation (50 g/L solubility) enabling biowaiver-based regulatory submissions. Its 47% larger Vd (~65,000 L) and 20-60 day terminal half-life ensure sustained lysosomal accumulation for autophagy flux assays. Standard working concentration: 10-100 µM. Compendial reference materials (USP/EP/BP) available for QC validation.

Molecular Formula C18H29ClN3O4P
Molecular Weight 417.9 g/mol
CAS No. 1446-17-9
Cat. No. B074248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
CAS1446-17-9
SynonymsChloroquinine phosphate
Molecular FormulaC18H29ClN3O4P
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O
InChIInChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)
InChIKeyAEUAEICGCMSYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquine Phosphate: BCS Class I Antimalarial


4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid (CAS 1446-17-9), the phosphate salt of chloroquine, is a 4-aminoquinoline compound with established antimalarial activity against chloroquine-sensitive Plasmodium species. The compound functions as an inhibitor of heme polymerase in the malaria parasite digestive vacuole and is also widely employed as an autophagy/lysosomal inhibitor in cell biology research [1]. As the phosphate salt, it exhibits high aqueous solubility (50 g/L) and is classified under the Biopharmaceutics Classification System (BCS) as a Class I compound—highly soluble and highly permeable—enabling biowaiver-based regulatory approvals for immediate-release solid oral dosage forms [2]. The compound is listed on the WHO Essential Medicines List and is approved by the FDA for malaria treatment and prophylaxis [1].

Antimalarial & Heme Polymerase Inhibition

4-aminoquinoline inhibitor active against chloroquine-sensitive Plasmodium species; used in malaria parasite biology and drug resistance studies.

Autophagy & Lysosomal Research

Diprotic weak-base probe for autophagy flux assays and endolysosomal pH modulation; accumulates in acidic organelles.

BCS Class I Formulation Development

Highly soluble and permeable; supports biowaiver-based regulatory research for immediate-release solid oral dosage forms.

Chloroquine Phosphate vs. Analogs: Key Differences


Although chloroquine phosphate belongs to the 4-aminoquinoline class alongside hydroxychloroquine (HCQ) and amodiaquine (AQ), and shares the quinoline scaffold with mefloquine, critical pharmacodynamic and pharmacokinetic differences preclude simple generic substitution. Against chloroquine-resistant Plasmodium falciparum isolates, HCQ is 8.8-fold less active than CQ, a difference that is clinically decisive for malaria prophylaxis in resistant regions [1]. At the cardiac ion channel level, CQ inhibits IKr and IK1 currents with 3- to 9-fold greater potency than HCQ, carrying distinct proarrhythmia risk profiles [2]. Amodiaquine demonstrates higher adverse event rates than CQ (10.7% vs 8.8%) in controlled clinical trials, and is contraindicated for chemoprophylaxis due to agranulocytosis risk [3]. For procurement specifications, the BCS Class I designation of chloroquine phosphate—shared with its sulfate and hydrochloride salts—enables biowaiver regulatory pathways that structurally distinct antimalarials like mefloquine cannot access [4]. These evidence dimensions, quantified below, make clear that compound selection must be driven by fit-for-purpose experimental or therapeutic context.

Hydroxychloroquine (HCQ)

HCQ shows reduced antiplasmodial activity against resistant P. falciparum isolates and a distinct cardiac ion channel inhibition profile; may not transfer assay outcomes reliably.

Amodiaquine (AQ)

AQ carries higher adverse event rates and documented agranulocytosis risk in prophylactic contexts; tolerability endpoint context differs substantially.

Mefloquine & Other Antimalarials

Structurally distinct and classified as BCS Class II/IV; not eligible for biowaiver regulatory pathways, limiting direct formulation and quality framework transfer.

Chloroquine Phosphate: Evidence vs. Analogs


Antiplasmodial Activity vs. Hydroxychloroquine

In a direct head-to-head in vitro comparison using CQ-sensitive and CQ-resistant P. falciparum isolates, hydroxychloroquine (HCQ) was 1.6-fold less active than chloroquine (CQ) against the CQ-sensitive strain, but 8.8-fold less active against the CQ-resistant isolate. This quantifies a key liability of HCQ: the loss of activity against CQ-resistant strains is disproportionately greater for HCQ relative to CQ [1]. The results indicate that HCQ cannot functionally substitute for CQ in prophylactic or therapeutic regimens targeting CQ-resistant P. falciparum.

Antiplasmodial Activity vs. HCQ
Head-to-head
HCQ 1.6× less active (sensitive isolate); 8.8× less active (resistant isolate) vs CQ baseline.
Supports compound selection for resistant-strain antimalarial research.
P. falciparum in vitro culture; Warhurst et al. 2003.
Antimalarial potency Drug resistance 4-Aminoquinoline Plasmodium falciparum

Cardiac Ion Channel Inhibition vs. Hydroxychloroquine

A comprehensive CiPA (Comprehensive In Vitro Proarrhythmia Assay) study using patch clamp electrophysiology on 7 cardiac ion channels demonstrated that chloroquine inhibits IKr (hERG) with an IC50 of 1 µM compared to 3-7 µM for hydroxychloroquine—a 3- to 7-fold difference—and inhibits IK1 with an IC50 of 5 µM versus 44 µM for HCQ, an 8.8-fold difference [1]. In silico Virtual Assay® modeling confirmed that CQ more potently affects multiple Torsades de Pointes (TdP) indicators, with effects amplified in high-risk cell populations [1].

Cardiac Ion Channel Inhibition vs. HCQ
Head-to-head
CQ IKr IC50 1 μM, IK1 5 μM; HCQ IKr IC50 3–7 μM, IK1 44 μM. CQ 3–7× more potent on IKr, 8.8× on IK1.
Important for cardiac safety pharmacology reference compound selection.
CiPA patch clamp panel; Virtual Assay® modeling.
Cardiac safety hERG Proarrhythmia CiPA Ion channel

Adverse Events vs. Amodiaquine

A systematic review of 40 randomized or pseudorandomized trials encompassing 1,071 amodiaquine (AQ) and 1,097 chloroquine (CQ) patients with symptomatic falciparum malaria reported adverse event rates of 10.7% for AQ versus 8.8% for CQ in controlled trials [1]. While AQ demonstrated significantly higher parasitological cure rates on days 7 and 14 (OR 4.29 and 6.00, respectively), the tolerability profile favored CQ. Critically, AQ is contraindicated for malaria chemoprophylaxis due to documented cases of life-threatening agranulocytosis and hepatic toxicity [1].

Adverse Events vs. Amodiaquine
Head-to-head
CQ 8.8% vs AQ 10.7% adverse event rate in controlled trials; AQ associated with agranulocytosis risk.
Provides endpoint context for prophylactic use review and tolerability endpoint interpretation.
Systematic review, n=2,168; Olliaro et al. 1996.
Drug safety Tolerability Clinical trial Amodiaquine Adverse events

BCS Class I Biowaiver Eligibility

Chloroquine phosphate, along with its sulfate and hydrochloride salts, is classified as a Biopharmaceutics Classification System (BCS) Class I compound—highly soluble (aqueous solubility: 50 g/L) and highly permeable (Caco-2 apparent permeability coefficient, Papp: 2.3 × 10−6 cm/s at pH 6.0; 20.0 × 10−6 cm/s at pH 7.2) [1]. This BCS Class I designation means that immediate-release solid oral dosage forms containing chloroquine phosphate are eligible for biowaiver-based regulatory approval, eliminating the requirement for in vivo bioequivalence studies when certain excipient and dissolution criteria are met [1]. In contrast, alternative antimalarials such as mefloquine, artesunate, and lumefantrine are BCS Class II or IV compounds that cannot access this streamlined regulatory pathway [1].

BCS Class I Biowaiver Eligibility
Class-level
Aqueous solubility 50 g/L; Caco-2 Papp 2.3–20.0 × 10⁻⁶ cm/s. BCS Class I (high solubility, high permeability).
Enables biowaiver-based regulatory strategy for immediate-release solid oral dosage forms.
FDA/EMA/WHO BCS guidance; J Pharm Sci 2005.
BCS classification Biowaiver Solubility Permeability Pharmaceutical quality

USP Compendial Quality Specifications

The United States Pharmacopeia (USP) monograph for Chloroquine Phosphate specifies an assay range of 98.0% to 102.0% of C18H26ClN3·2H3PO4 calculated on the dried basis, and for Chloroquine Phosphate Tablets mandates that not less than 75% (Q) of the labeled amount dissolve within 45 minutes using USP apparatus [1][2]. These compendial specifications provide objective, verifiable quality benchmarks that are harmonized across USP, European Pharmacopoeia (EP), and British Pharmacopoeia (BP) standards . Pharmaceutical secondary standards with multi-traceability to these primary compendial standards are commercially available, enabling routine quality control without in-house primary standard preparation .

USP Compendial Specifications
Specification review
Assay: 98.0–102.0% (dried basis). Tablets: dissolution ≥75% (Q) in 45 min. Multi-compendial (USP/EP/BP) harmonized.
Standardized quality benchmarks for batch release and procurement verification.
USP monograph; certified reference materials traceable to ISO 17034.
USP monograph Dissolution Assay Quality control Pharmaceutical specification

Volume of Distribution vs. Hydroxychloroquine

Chloroquine exhibits an exceptionally large apparent volume of distribution (Vd) of up to 65,000 L in plasma, compared to approximately 44,257 L for hydroxychloroquine—a difference of approximately 47% [1]. This extensive tissue distribution is a defining pharmacokinetic feature: chloroquine achieves higher tissue-to-plasma concentration ratios than HCQ, contributing to its longer terminal elimination half-life of 20-60 days (vs. HCQ terminal half-life extending to approximately 40 days) [1][2]. The larger Vd of CQ is pharmacologically relevant because it drives differential accumulation in acidic organelles (endolysosomes, Golgi), where CQ and HCQ exert their pH-modulating effects via diprotic weak-base trapping [3].

Volume of Distribution vs. HCQ
Class-level inference
CQ Vd up to 65,000 L (plasma) vs HCQ ~44,257 L; terminal t½ CQ 20–60 days vs HCQ ~40 days.
Larger tissue distribution supports sustained target engagement in autophagy and organelle pH studies.
Pharmacokinetic review; Springer 2014, J Pharm Sci 2005.
Pharmacokinetics Volume of distribution Half-life Tissue penetration Drug disposition

Chloroquine Phosphate: Best-Fit Applications


Malaria Prophylaxis in Resistant Settings

As demonstrated by the 8.8-fold potency advantage of CQ over HCQ against CQ-resistant P. falciparum isolates [1], chloroquine phosphate remains the appropriate 4-aminoquinoline for research on CQ-resistant malaria prophylaxis regimens. When combined with proguanil, CQ provides residual protective efficacy that HCQ cannot match at safe daily doses [1]. Researchers investigating antimalarial combination strategies in resistant-endemic regions should prioritize CQ over HCQ for both in vitro resistance modeling and in vivo prophylaxis studies.

Cardiac Proarrhythmia Risk Assessment

The CiPA dataset establishes CQ as 3-7× more potent on IKr and 8.8× more potent on IK1 than HCQ [2]. This makes chloroquine phosphate the preferred reference compound for cardiac ion channel screening panels and proarrhythmia risk modeling. Procurement for safety pharmacology studies should note that CQ's more pronounced multi-channel block provides a more sensitive positive control for detecting TdP liability in novel chemical entities, whereas HCQ would underestimate the cardiotoxic potential of 4-aminoquinoline derivatives.

Generic Development via Biowaiver Pathway

Chloroquine phosphate's BCS Class I designation—with aqueous solubility of 50 g/L and Caco-2 Papp of 2.3-20.0 × 10−6 cm/s [3]—enables pharmaceutical manufacturers to pursue biowaiver-based regulatory submissions for immediate-release tablet formulations. This eliminates the cost and time burden of in vivo bioequivalence studies, which are mandatory for BCS Class II/IV antimalarials such as mefloquine and lumefantrine. The availability of USP/EP/BP compendial standards and ISO-certified reference materials further streamlines quality control infrastructure [4].

Autophagy and Lysosomal Inhibition

The 47% larger apparent volume of distribution of CQ (up to 65,000 L) compared to HCQ (~44,000 L) [5] supports the selection of chloroquine phosphate for autophagy flux assays and lysosomal acidification studies where sustained intracellular drug accumulation is required. CQ's diprotic weak-base properties drive preferential accumulation in acidic organelles [6], and its longer terminal half-life (20-60 days) [3] ensures consistent target engagement across extended treatment protocols. For in vitro studies, a typical working concentration range of 10-100 µM in cell culture media is standard for autophagosome-lysosome fusion inhibition [6].

Application
Selection Property
Validation Focus
Resistant-strain malaria research
Higher activity vs. HCQ in resistant P. falciparum isolates
In vitro resistance modeling and combination efficacy endpoints
Cardiac ion channel safety pharmacology
Multi-channel block profile (IKr, IK1)
CiPA-based proarrhythmia risk assessment for novel compounds
Biowaiver-based formulation development
BCS Class I (high solubility, high permeability)
Dissolution testing per USP monograph and regulatory pathway review
Autophagy/lysosomal inhibition research
Large volume of distribution and diprotic weak-base accumulation
Autophagosome-lysosome fusion inhibition and organellar pH modulation assays
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